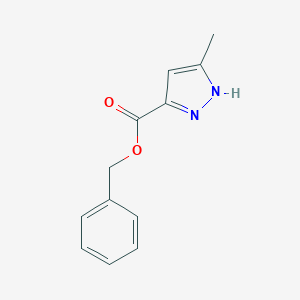

benzyl 5-methyl-1H-pyrazole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-11(14-13-9)12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYPJUKJSXBYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of Benzyl 5 Methyl 1h Pyrazole 3 Carboxylate Analogues

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, specifically Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. For benzyl (B1604629) 5-methyl-1H-pyrazole-3-carboxylate and its analogues, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies for benzyl 5-methyl-1H-pyrazole-3-carboxylate would include:

N-H Stretching: For N-unsubstituted pyrazoles, a broad band corresponding to the N-H stretching vibration is typically observed in the range of 3200-3100 cm⁻¹ rsc.org.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are expected around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ region.

C=O Stretching: The most intense band in the spectrum is typically the carbonyl (C=O) stretching of the ester group, which is expected to appear in the region of 1730-1715 cm⁻¹ mdpi.comrsc.org.

C=C and C=N Stretching: The stretching vibrations of the pyrazole (B372694) ring (C=C and C=N bonds) are expected in the 1600-1450 cm⁻¹ range.

C-O Stretching: The C-O stretching vibrations of the ester group are typically found in the 1250-1100 cm⁻¹ region rsc.org.

The FT-IR spectra of various pyrazole-carboxamide derivatives show characteristic NH stretching vibrations from 3427–3224 cm⁻¹ and strong carbonyl (C=O) peaks, supporting the expected ranges for these functional groups nih.gov. In methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the ester carbonyl peak is observed at 1728 cm⁻¹ mdpi.com. For ethyl 5-phenyl-1H-pyrazole-3-carboxylate, a strong C=O band is seen at 1726 cm⁻¹ rsc.org.

Table 1: Characteristic FT-IR Data for Pyrazole Carboxylate Analogues

| Vibrational Mode | Compound | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 3204 | mdpi.com |

| N-H Stretch | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 3192 | rsc.org |

| C=O Stretch | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | 1728 | mdpi.com |

| C=O Stretch | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 1726 | rsc.org |

| C=O Stretch | Ethyl 5-m-tolyl-1H-pyrazole-3-carboxylate | 1723 | rsc.org |

| C-O Stretch | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 1242 | rsc.org |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

For this compound, the ¹H NMR spectrum is predicted to show distinct signals for each type of proton. Based on data from analogues, the following resonances can be anticipated:

N-H Proton: A broad singlet for the pyrazole N-H proton, typically appearing far downfield (δ 11.0-13.0 ppm), though its visibility can depend on the solvent and concentration rsc.org.

Aromatic Protons: A multiplet in the range of δ 7.30-7.50 ppm corresponding to the five protons of the benzyl group's phenyl ring.

Pyrazole C4-H Proton: A singlet for the proton at the C4 position of the pyrazole ring, expected around δ 6.5-7.0 ppm rsc.orgresearchgate.net.

Benzyl CH₂ Protons: A singlet for the two methylene protons of the benzyl group, typically appearing around δ 5.2-5.4 ppm.

Methyl Protons: A singlet for the three protons of the methyl group at the C5 position, expected in the upfield region around δ 2.2-2.4 ppm rsc.org.

In the analogue 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, the pyrazole C4-H proton appears as a singlet at δ 6.55 ppm, and the C5-methyl protons resonate at δ 2.18 ppm researchgate.net. Similarly, for ethyl 5-phenyl-1H-pyrazole-3-carboxylate, the pyrazole C4-H proton is observed at δ 6.99 ppm rsc.org.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are:

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the range of δ 160-165 ppm rsc.org.

Pyrazole Ring Carbons: The C3 and C5 carbons of the pyrazole ring are expected around δ 140-150 ppm, while the C4 carbon would be significantly more shielded, appearing around δ 105-110 ppm rsc.org.

Benzyl Group Carbons: The aromatic carbons of the benzyl group would appear between δ 125-140 ppm. The methylene carbon (CH₂) is expected around δ 50-55 ppm rsc.org.

Methyl Carbon: The methyl carbon (CH₃) attached to the pyrazole ring would be found in the upfield region, typically around δ 11-14 ppm rsc.orgrsc.org.

For the analogue ethyl 5-phenyl-1H-pyrazole-3-carboxylate, the carbonyl carbon appears at δ 161.2 ppm, the pyrazole C4 at δ 104.7 ppm, and the pyrazole C3 and C5 at δ 141.3 and 146.5 ppm, respectively rsc.org. In 1-benzyl-3, 5-dimethyl-1H-pyrazole, the benzyl methylene carbon is at δ 52.5 ppm, and the methyl carbons are at δ 13.5 and 11.3 ppm rsc.org.

Table 2: Representative ¹H and ¹³C NMR Data for Pyrazole Analogues

| Compound | Nucleus | Chemical Shift (δ ppm) and Assignment | Reference |

|---|---|---|---|

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | ¹H | 13.05 (bs, 1H, N-H), 7.71-7.31 (m, 5H, Ar-H), 6.99 (s, 1H, Pz-H), 4.20 (q, 2H, CH₂), 1.22 (t, 3H, CH₃) | rsc.org |

| ¹³C | 161.2 (C=O), 146.5 (Pz-C5), 141.3 (Pz-C3), 129.6-125.5 (Ar-C), 104.7 (Pz-C4), 60.7 (CH₂), 13.8 (CH₃) | rsc.org | |

| 1-Benzyl-3, 5-dimethyl-1H-pyrazole | ¹H | 7.28-7.02 (m, 5H, Ar-H), 5.85 (s, 1H, Pz-H), 5.14 (s, 2H, CH₂), 2.22 (s, 3H, CH₃), 2.11 (s, 3H, CH₃) | rsc.org |

| ¹³C | 147.2, 138.9, 137.2, 128.9, 127.5, 126.5 (Ar-C & Pz-C), 105.7 (Pz-C4), 52.5 (CH₂), 13.5 (CH₃), 11.3 (CH₃) | rsc.org |

Mass Spectrometry (MS/GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₁₂H₁₂N₂O₂), the expected molecular weight is approximately 216.24 g/mol .

Upon electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 216. The fragmentation pattern would likely involve characteristic losses:

Loss of the Benzyl Group: A primary fragmentation pathway would be the cleavage of the benzyl group (C₇H₇, 91 amu), leading to a significant peak at m/z 91 (the tropylium cation).

Loss of the Benzyloxy Group: Cleavage of the benzyloxy radical (•OCH₂Ph, 107 amu) could lead to a fragment corresponding to the pyrazole acylium ion.

Decarboxylation: Loss of CO₂ (44 amu) or the carbobenzyloxy group (•COOCH₂Ph, 135 amu) are also possible fragmentation pathways.

Data from the GC-MS of methyl 1H-pyrazole-3-carboxylate shows a molecular ion peak at m/z 126, with major fragments at m/z 95 and 96, likely corresponding to the loss of the methoxy group and subsequent rearrangements nih.gov. For ethyl 5-methyl-1H-pyrazole-3-carboxylate, mass spectral data is also available, which helps in understanding the fragmentation of the pyrazole carboxylate core nist.gov.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, analysis of closely related structures reveals key structural features.

For instance, the crystal structure of ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate shows that the pyrazole ring is essentially planar nih.gov. The dihedral angle between the pyrazole ring and the benzyl ring is 83.40 (4)°, indicating a nearly perpendicular orientation nih.gov. A similar orientation is observed in ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, where the dihedral angle is 88.00 (16)° nih.gov. This twisted conformation minimizes steric hindrance between the bulky substituents.

Table 3: Crystallographic Data for an Analogue: Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₀N₂O₂ |

| Formula Weight | 320.38 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.666 (4) |

| b (Å) | 10.160 (6) |

| c (Å) | 11.381 (7) |

| α (°) | 83.991 (9) |

| β (°) | 87.466 (9) |

| γ (°) | 85.47 (1) |

| Volume (ų) | 878.2 (9) |

| Z | 2 |

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

In the solid state, the packing of pyrazole derivatives is governed by a network of intermolecular interactions. For N-unsubstituted pyrazoles, N-H···N or N-H···O hydrogen bonds are primary directing forces, often leading to the formation of chains or dimers researchgate.netimedpub.com.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which appear as red spots and signify interactions such as hydrogen bonds.

The analysis generates 2D fingerprint plots, which summarize the distribution of interaction types. For typical pyrazole derivatives, the fingerprint plots reveal the relative contributions of different contacts.

H···H Contacts: These usually account for the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery and represent van der Waals forces nih.govresearchgate.netresearchgate.net.

O···H/H···O Contacts: These appear as distinct "spikes" in the fingerprint plot and correspond to C-H···O or N-H···O hydrogen bonds nih.gov.

C···H/H···C Contacts: These contacts are indicative of C-H···π interactions nih.govresearchgate.net.

C···C Contacts: These suggest the presence of π-π stacking interactions researchgate.net.

In the analysis of one pyrazole derivative, H···H contacts accounted for 37.1% of the interactions, while O···H/H···O contacts contributed 31.3% nih.gov. Another study on an indazole derivative (a fused pyrazole-benzene system) showed H···H contacts at 34.7%, C···H at 28.8%, and O···H at 11.7% researchgate.net. This quantitative analysis highlights the specific forces that dictate the molecular packing in the crystal.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G+(d,p) or 6-311G(d,p), are frequently employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.net These calculations provide fundamental insights into the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Molecular Geometry Optimization

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until a minimum on the potential energy surface is found. For benzyl (B1604629) 5-methyl-1H-pyrazole-3-carboxylate, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

The resulting optimized structure provides a theoretical model of the molecule in its ground state. These theoretical parameters are often compared with experimental data from X-ray crystallography of similar compounds to validate the computational method. For instance, in a related compound, the calculated bond length for a carbonyl group (C=O) was found to be 1.2336 Å. bhu.ac.in Such comparisons for benzyl 5-methyl-1H-pyrazole-3-carboxylate would be crucial to confirm that the computational model accurately represents the real-world molecule.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis primarily involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the ability to donate an electron and is associated with nucleophilic regions.

LUMO represents the ability to accept an electron, indicating electrophilic regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more prone to chemical reactions. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Properties of a Related Pyrazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.268 |

| ELUMO | -0.896 |

| Energy Gap (ΔE) | 5.372 |

| Ionization Potential (I) | 6.268 |

| Electron Affinity (A) | 0.896 |

| Electronegativity (χ) | 3.582 |

| Chemical Hardness (η) | 2.686 |

This interactive table presents data for a similar compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, to illustrate the typical values obtained from FMO analysis.

Charge distribution is visualized using Molecular Electrostatic Potential (MEP) maps. These maps use a color scale to show regions of different electrostatic potential on the molecule's surface. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring, with positive potential around the hydrogen atoms.

Vibrational Frequency Analysis

Theoretical vibrational analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. The calculation determines the frequencies of the fundamental modes of vibration. These theoretical frequencies are often scaled by a specific factor to correct for systematic errors inherent in the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net

This analysis helps in the assignment of specific spectral bands to the vibrations of particular functional groups within the molecule, such as the C=O stretch of the ester, the C-H stretches of the aromatic and methyl groups, and the C=C and C-N vibrations within the pyrazole ring. For a similar pyrazole derivative, the C=C stretching modes were experimentally observed at 1597 and 1552 cm⁻¹ and calculated via DFT to be at 1580 and 1564 cm⁻¹.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

Beyond vibrational spectra, computational methods can predict other key spectroscopic properties.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the wavelengths of light the molecule absorbs. nih.gov

NMR Spectra: The Gauge-Invariant Atomic Orbitals (GIAO) method is a common approach to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. semanticscholar.org These theoretical shifts are compared to a standard reference (like tetramethylsilane, TMS) and can be invaluable for confirming the molecular structure. For example, in a related pyrazole, aromatic carbons were calculated to have resonances greater than 100 ppm, which aligns with experimental observations. semanticscholar.org

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules. These simulations can provide a dynamic view of molecular behavior over time, which is particularly useful for understanding interactions with other molecules, such as enzymes.

Molecular Docking Studies (e.g., Ligand-Enzyme Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, docking studies could be performed to investigate its potential as an inhibitor for various enzymes. The process involves placing the ligand into the active site of the target enzyme and calculating the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). nih.gov

These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-enzyme complex. For instance, studies on similar pyrazole-based compounds have investigated their interactions with enzymes like carbonic anhydrase, identifying key amino acid residues in the active site that are crucial for binding. nih.gov Molecular dynamics simulations can further be used to assess the stability of these docked poses over time. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyrazole-Carboxamide Inhibitor with Carbonic Anhydrase (hCA) Isozymes

| Compound | Target Enzyme | Ki (µM) | Key Interacting Residues |

| Compound 6a | hCA I | 0.063 | His94, His96, His119, Thr199, Thr200 |

| Compound 6a | hCA II | 0.007 | His94, His96, His119, Thr199, Thr200 |

| Compound 6b | hCA I | 0.131 | His94, His96, His119, Thr200 |

| Compound 6b | hCA II | 0.011 | His94, His96, His119, Thr199, Thr200 |

This interactive table shows the inhibition constants (Ki) and interacting amino acid residues for novel pyrazole-carboxamide inhibitors, demonstrating the type of data obtained from molecular docking studies. nih.gov

Semi-Empirical Calculations (e.g., AM1, PM3)

Semi-empirical quantum mechanical methods offer a computationally cost-effective approach for predicting the electronic structure and properties of molecules. These methods, including Austin Model 1 (AM1) and Parametric Method 3 (PM3), are based on Hartree-Fock theory but incorporate empirical parameters to simplify and speed up calculations. nih.gov They are particularly useful for large molecules where more computationally intensive ab initio methods would be prohibitive.

The core principle of these methods is the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de AM1 and PM3 differ in their parameterization. AM1 parameters are derived from experimental data and are designed to overcome a key deficiency in the earlier MNDO method, which was the poor description of hydrogen bonds. nih.gov PM3 is a re-parameterization of AM1, where the parameters are optimized to reproduce a wider range of experimental data, often leading to different predictions of molecular geometries and energies. nih.govresearchgate.net For instance, in studies of amide linkages, PM3 has been noted to show a larger pyramidalization of the amide nitrogen compared to AM1. uni-muenchen.de

While no specific AM1 or PM3 calculation data for this compound are available in the reviewed literature, studies on related heterocyclic compounds demonstrate the utility of these methods. For example, PM3 has been used to calculate the standard free energies of protonated isomers of pyrazole to predict reaction regioselectivity. researchgate.net Such calculations help in understanding the reactivity of the pyrazole ring, a core component of the title compound.

Table 1: Illustrative Example of Semi-Empirical Calculation Results for Pyrazole Isomers

| Isomer | PM3 Standard Free Energy (kcal/mol) in Chloroform |

| 3-protonated pyrazole | 169.4 |

| 4-protonated pyrazole | Not reported as lowest energy |

| 5-protonated pyrazole | Not reported as lowest energy |

| Note: This table is illustrative and based on data for the parent pyrazole molecule to demonstrate the application of PM3 calculations. researchgate.net Data for this compound is not available. |

Quantum Chemical Parameters (e.g., Static Hyperpolarizability)

Beyond basic energetic and structural predictions, quantum chemical calculations can elucidate a molecule's response to external electric fields, which is crucial for understanding its nonlinear optical (NLO) properties. A key parameter in this regard is the first hyperpolarizability (β), which quantifies the second-order NLO response. Materials with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics.

The static hyperpolarizability (β₀) is the hyperpolarizability in the limit of a zero-frequency applied electric field. It is a fundamental quantum chemical parameter that can be calculated using various levels of theory, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). nih.gov

Direct computational studies on the static hyperpolarizability of this compound were not found. However, research on related pyrazole derivatives highlights the potential NLO properties of this class of compounds. For example, a study on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole combined experimental Hyper-Rayleigh Scattering (HRS) with MP2 calculations to determine the first hyperpolarizability. The theoretical calculations, which included solvent and dispersion effects, yielded a β(HRS) value of 40 x 10⁻³⁰ cm⁵/esu, in good agreement with the experimental value of 45 ± 2 x 10⁻³⁰ cm⁵/esu. nih.gov

Table 2: Illustrative Example of First Hyperpolarizability Data for a Pyrazole Derivative

| Compound | Method | Basis Set | Calculated First Hyperpolarizability (β) |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | MP2 | 6-311+G(d) | 40 x 10⁻³⁰ cm⁵/esu nih.gov |

| 1H-pyrazole-3-carboxylic acid | DFT (various functionals) | Not specified | up to 1240 a.u. researchgate.net |

| Note: This table presents data for related pyrazole derivatives to illustrate the type of information obtained from quantum chemical calculations. Specific data for this compound is not available. |

Applications Beyond Medicinal Chemistry

Agricultural Chemistry

The pyrazole (B372694) moiety is a cornerstone in the development of modern agrochemicals, and derivatives of benzyl (B1604629) 5-methyl-1H-pyrazole-3-carboxylate are no exception. These compounds are integral to the formulation of a variety of crop protection products, demonstrating efficacy as fungicides, pesticides, and herbicides.

Derivatives of pyrazole carboxylic acids have been extensively investigated for their potent biological activities against a wide range of agricultural pests. The structural versatility of the pyrazole ring allows for fine-tuning of its biological activity, leading to the development of selective and effective crop protection solutions.

Fungicides: Research has shown that pyrazole carboxamide derivatives exhibit significant fungicidal properties. For instance, novel pyrazole carboxamides have been synthesized and tested against various phytopathogenic fungi, demonstrating considerable antifungal activities. In one study, certain derivatives showed high efficacy against Botrytis cinerea, a fungus responsible for gray mold in a variety of crops.

Pesticides: The insecticidal potential of pyrazole derivatives is well-documented. Novel pyrazole-5-carboxamides have been designed and synthesized, showing high insecticidal activity against pests such as the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). Some of these compounds have also exhibited good activity against aphids, mosquitos, and spider mites. The mechanism of action for many pyrazole-based insecticides involves the disruption of the insect's nervous system.

Herbicides: Pyrazole derivatives have also been developed as effective herbicides. Certain substituted pyrazole derivatives have demonstrated excellent herbicidal activity against various weeds in both pre- and post-emergence applications. For example, some novel pyrazole derivatives containing a phenylpyridine moiety have shown moderate herbicidal activities against weeds like Digitaria sanguinalis and Setaria viridis. The mode of action for these herbicides often involves the inhibition of key enzymes in the plant's metabolic pathways.

| Agrochemical Class | Target Organism/Weed | Example of Active Derivative Class |

| Fungicides | Botrytis cinerea | Pyrazole carboxamides |

| Pesticides | Cotton bollworm (Helicoverpa armigera) | Pyrazole-5-carboxamides |

| Herbicides | Digitaria sanguinalis, Setaria viridis | Phenylpyridine-containing pyrazoles |

Material Science and Advanced Materials

The unique chemical properties of benzyl 5-methyl-1H-pyrazole-3-carboxylate and its derivatives make them attractive building blocks for the creation of advanced materials with tailored functionalities. Their applications span from high-performance polymers to sophisticated organic electronic devices.

The incorporation of pyrazole moieties into polymer backbones can significantly enhance the thermal stability and mechanical properties of the resulting materials. While direct applications of this compound in commercial polymers and coatings are not yet widespread, research into pyrazole-containing polymers has shown promising results. For instance, semi-linear pyrazole-containing polymeric structures have been synthesized and have demonstrated high thermal stability. The presence of the pyrazole ring can also improve the solubility of polymers in organic solvents and impart desirable optical properties. Furthermore, pyrazole derivatives have been investigated as additives in pigment compositions for paints and coatings, where they can improve the rheological characteristics of the pigment dispersions.

The inherent fluorescence of many pyrazole derivatives has led to their investigation for applications in organic electronics and chemical sensors. The pyrazole ring system can act as a core for fluorescent molecules, and its electronic properties can be tuned by introducing different substituents.

Several studies have explored the use of pyrazole-based compounds as "turn-on" fluorescent sensors for the detection of metal ions. For example, a simple pyrazole-based sensor has been shown to exhibit a significant increase in fluorescence intensity in the presence of Zn2+ ions, with a 20-fold enhancement observed at an emission wavelength of 480 nm. Another pyrazole derivative demonstrated a 30-fold increase in fluorescence at 465 nm specifically in the presence of Fe3+ ions, with a low limit of detection of 0.025 μM. These findings highlight the potential of pyrazole carboxylate derivatives in the development of highly sensitive and selective chemical sensors for environmental and biological monitoring.

| Application | Property/Phenomenon | Example of Detected Analyte |

| Fluorescent Sensor | Fluorescence "turn-on" | Zn2+ |

| Fluorescent Sensor | Fluorescence "turn-on" | Fe3+ |

Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrazole ring in this compound provide excellent coordination sites for metal ions, making it a valuable ligand in the field of coordination chemistry. This has led to the synthesis of novel metal complexes with interesting magnetic, electronic, and catalytic properties.

N-Heterocyclic Carbene (NHC)-Pd Complexes: Pyrazole-based ligands have been successfully employed in the synthesis of N-heterocyclic carbene (NHC)-palladium(II) complexes. These complexes have shown high catalytic activity in C-N coupling reactions of aryl chlorides with primary and secondary amines, even at low catalyst loadings. The pyrazole moiety plays a crucial role in stabilizing the palladium center and influencing the catalytic efficiency of the complex.

Iron(II) Complexes: The coordination of pyrazole-containing ligands to iron(II) has led to the development of fascinating spin-crossover (SCO) complexes. These materials can switch between a low-spin and a high-spin state in response to external stimuli such as temperature, light, or pressure. Iron(II) complexes with ligands derived from 2,6-di(pyrazol-1-yl)pyridine functionalized with carboxylic acid or ethyl carboxylate groups have been synthesized and characterized. These complexes exhibit a range of spin-crossover behaviors, from gradual to abrupt transitions, which can be modulated by the counter-anion and the presence of solvent molecules in the crystal lattice. This property makes them promising candidates for applications in molecular switches and data storage devices.

Catalytic Activities (e.g., Arylation of Azoles)

The pyrazole moiety is a key feature in various catalytic systems, particularly in the arylation of azoles, which is a fundamental transformation in organic synthesis for the creation of C-N bonds. Although direct catalytic applications of this compound are not extensively documented, its structural components suggest a strong potential for such activities, mirroring the roles of other pyrazole derivatives in established catalytic cycles.

Pyrazole derivatives are instrumental in transition metal-catalyzed cross-coupling reactions, such as those mediated by palladium and copper. acs.org In these reactions, the pyrazole ring can act as a ligand, coordinating with the metal center and influencing its reactivity and selectivity. The nitrogen atoms of the pyrazole ring can serve as directing groups in C-H activation and subsequent arylation reactions. nih.gov

For instance, in palladium-catalyzed C-3 arylation of pyrazoles, a Pd(II)/Phenanthroline catalyst system has been shown to be effective. nih.gov This process allows for the direct introduction of an aryl group onto the pyrazole ring, a transformation that is crucial for the synthesis of complex molecules. nih.gov Similarly, copper-diamine complexes have been successfully used to catalyze the N-arylation of various azoles, including pyrazoles. acs.orgorganic-chemistry.org These reactions are valued for their tolerance of a wide range of functional groups. acs.org

Corrosion Inhibition

A significant application of pyrazole derivatives outside of medicine is in the protection of metals from corrosion, particularly for steel in acidic environments. tandfonline.comresearchgate.nettandfonline.com The efficacy of these compounds as corrosion inhibitors is attributed to their molecular structure, which allows for strong adsorption onto the metal surface, forming a protective barrier against the corrosive medium. tandfonline.comnih.gov

The corrosion inhibition mechanism of pyrazole derivatives involves the presence of heteroatoms (nitrogen), π-electrons from the aromatic ring, and various functional groups, which facilitate the adsorption process. researchgate.netresearchgate.net This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the inhibitor and the metal). nih.gov Studies on various pyrazole derivatives have consistently shown high inhibition efficiencies. tandfonline.comnih.govnih.gov

For example, research on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) demonstrated a high inhibition efficiency of 90.2% for C38 steel in 1 M HCl at a concentration of 1 mM. nih.govacs.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govacs.org The adsorption of this inhibitor was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the steel surface. nih.gov

Similarly, another study on two new pyrazole derivatives, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6), showed maximum inhibition efficiencies of 91.8% and 90.8%, respectively, for carbon steel in 1 M HCl. nih.govacs.org These compounds also acted as mixed-type inhibitors and their adsorption was consistent with the Langmuir isotherm. nih.gov

The structural features of this compound, including the pyrazole ring, the benzyl group, and the carboxylate ester, suggest that it would also be an effective corrosion inhibitor. The lone pair of electrons on the nitrogen atoms, the π-electrons of the pyrazole and benzene rings, and the oxygen atoms of the ester group can all contribute to its adsorption on a metal surface, thereby protecting it from corrosion.

Below is a table summarizing the corrosion inhibition data for some pyrazole derivatives, illustrating the typical performance of this class of compounds.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Inhibition Type | Adsorption Isotherm |

|---|---|---|---|---|---|---|

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 1 mM | 90.2 | Mixed | Langmuir |

| ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8 | Mixed | Langmuir |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 10⁻³ M | 90.8 | Mixed | Langmuir |

| N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)-4-methylbenzenesulfonamide (N-PMBSA) | Mild Steel | 1.0 M HCl | Optimal Concentration | 94.58 | Not Specified | Not Specified |

| N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)benzamide (N-PBA) | Mild Steel | 1.0 M HCl | Optimal Concentration | 92.37 | Not Specified | Not Specified |

Structure Activity Relationship Sar Studies and Derivative Design

Impact of Substituent Variation on Biological Activity

Research into pyrazole (B372694) derivatives has consistently shown that even minor structural modifications can lead to significant changes in activity. For instance, the anticancer activity of some pyrazole-bound phenyl derivatives was found to be dependent on the physicochemical properties of the substituent. A compound featuring a trifluoromethyl group at the para position of a phenyl ring demonstrated the most potent anticancer activity in one study. mdpi.com In another series of pyrazole derivatives, lengthening an aliphatic carbon chain was shown to enhance anti-inflammatory activity. mdpi.com

The N-alkylation of the pyrazole ring is another critical area of modification. Studies on kinase inhibitors revealed that N-alkylated pyrazoles could exhibit high potency, though they sometimes suffered from a high efflux rate from cells. nih.gov Specifically, N-methylation was found to be more appropriate than N-acylation for achieving selectivity for certain cyclin-dependent kinases (CDKs). nih.gov

The introduction of acidic groups can also have a substantial impact. In a series of 3,4,5-substituted pyrazoles, the introduction of aromatic carboxylic acid substitutions on a benzylic unit resulted in a 3-fold improvement in activity against meprin α and a remarkable 30-fold increase in potency against meprin β compared to the parent N-benzylated pyrazole. nih.gov

The following table summarizes findings from various studies on how substituent changes on the pyrazole core affect biological activity.

Tautomerism and its Implications for Reactivity and Properties

For 1H-pyrazoles such as benzyl (B1604629) 5-methyl-1H-pyrazole-3-carboxylate that are unsubstituted on the ring nitrogen, annular tautomerism is a key structural consideration. This phenomenon involves the migration of the proton between the two ring nitrogen atoms, leading to two distinct tautomeric forms. In the case of a 3,5-disubstituted pyrazole, this results in an equilibrium where a given substituent is either at position 3 or position 5 relative to the NH-bearing nitrogen. nih.govencyclopedia.pub This tautomeric equilibrium can significantly influence the molecule's reactivity, spectroscopic properties, and its ability to interact with biological targets, as the two forms present different hydrogen-bonding patterns (donor/acceptor sites) and dipole moments. nih.govmdpi.com

The position of this equilibrium is governed by several factors, including the electronic nature of the substituents at positions 3 and 5, the solvent environment, and intra- and intermolecular interactions like hydrogen bonding. mdpi.comnih.gov For 3(5)-disubstituted pyrazoles with ester or amide groups, the preferred tautomer is often dictated by the electronic properties of the other substituent. nih.gov

A detailed study on disubstituted 1H-pyrazoles revealed that for compounds with a methyl group and an ester group, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate, the preferred tautomer in the crystal state is the one where the ester group is at position 3 relative to the pyrazole NH group (Tautomer T3). nih.gov This preference is influenced by the electron-donating nature of the methyl group and the electron-withdrawing nature of the carboxylate group. The tautomer with the NH group of the pyrazole ring closer to the more electron-donating substituent tends to be favored. nih.gov Conversely, when a strongly electron-withdrawing group like a nitro group is present, the tautomer with the ester group at position 5 (Tautomer T5) is adopted. nih.gov

In solution, the situation can be more complex, with both tautomers potentially coexisting in equilibrium. researchgate.net The ratio of these tautomers can be influenced by the solvent's polarity and its ability to form hydrogen bonds. nih.gov This dynamic behavior is critical because the biological activity of a pyrazole derivative might be exerted by only one of the two tautomers, or they might have different activity profiles. Therefore, understanding the tautomeric preference is essential for designing molecules that can adopt the optimal conformation for binding to a specific biological target.

Regioisomeric Considerations in Synthesis and Activity

The synthesis of substituted pyrazoles, particularly unsymmetrically substituted ones like benzyl 5-methyl-1H-pyrazole-3-carboxylate, often presents a challenge regarding regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648) can potentially yield two different regioisomeric products. nih.gov The control over which isomer is formed is paramount, as regioisomers are distinct chemical compounds with different physical properties and, crucially, often different biological activities. nih.gov

For example, a comparison between 1-benzylpyrazolo-5-carboxamide and its 1-benzylpyrazolo-3-carboxamide regioisomer showed a clear preference for the 5-regioisomer in terms of inhibitory activity against LIM kinases. acs.org This highlights that the spatial arrangement of substituents, dictated by the regiochemistry of the pyrazole core, is a critical determinant of biological function.

Synthetic methodologies have been developed to control the outcome of these reactions. One effective strategy involves the use of trichloromethyl enones as precursors. It was demonstrated that the reaction of these enones with arylhydrazine hydrochlorides leads selectively to the 1,3-regioisomer, while using the corresponding free hydrazine base directs the reaction to produce the 1,5-regioisomer exclusively. acs.org This regiocontrolled approach allows for the targeted synthesis of either isomer by simply choosing the appropriate form of the hydrazine reagent. acs.org The regioselectivity is influenced by the reaction conditions and the electronic nature of the substituents. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. researchgate.net

The electronic effects of substituents on the hydrazine reactant also play a role. The presence of strong electron-withdrawing groups (e.g., 4-nitrophenyl) on the hydrazine can affect subsequent reaction steps and yields, while electron-donating groups can sometimes lead to side reactions. acs.org The ability to selectively synthesize a desired regioisomer is a cornerstone of medicinal chemistry, enabling the systematic exploration of the structure-activity relationships of pyrazole derivatives and the optimization of their therapeutic potential.

The table below provides examples of how synthetic conditions can direct the formation of specific pyrazole regioisomers.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

While established methods for pyrazole (B372694) synthesis exist, the development of more efficient, sustainable, and versatile synthetic routes is a primary objective for future research.

Green Chemistry Approaches: A significant trend in chemical synthesis is the adoption of green chemistry principles. nih.govrsc.org Future work will likely focus on developing eco-friendly methods for synthesizing benzyl (B1604629) 5-methyl-1H-pyrazole-3-carboxylate. This includes the use of aqueous media, biodegradable solvents, and renewable energy sources like microwave irradiation, which has been shown to reduce reaction times and increase yields in the synthesis of related pyrazole derivatives. nih.govthieme-connect.comscispace.com Solvent-free reaction conditions, another green chemistry tenet, have also proven effective for producing pyrazoles and are expected to be a key area of development. rsc.orgscispace.com

Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot reactions that combine three or more reactants to form a product that incorporates substantial parts of all initial molecules. mdpi.comnih.gov These reactions are prized for their atom economy and operational simplicity. nih.gov Future research will likely aim to design novel MCRs for the streamlined synthesis of benzyl 5-methyl-1H-pyrazole-3-carboxylate and its analogs, allowing for the rapid creation of compound libraries for biological screening. nih.govmdpi.comnih.govbeilstein-journals.org

Catalytic C-H Activation: Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical. nih.gov Transition-metal-catalyzed C-H functionalization has emerged as a key method for creating diverse pyrazole derivatives. rsc.org Future efforts will likely focus on developing new catalytic systems, for instance using rhodium or palladium, for the regioselective functionalization of the pyrazole core or the benzyl group, providing efficient access to a wide array of novel structures. nih.govresearchgate.netthieme-connect.comacs.org

Exploration of Additional Biological Targets and Pathways

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with numerous biological targets. nih.govmdpi.comresearchgate.net While initial studies may have focused on specific activities, a broader investigation into the biological potential of this compound is a logical next step.

Expanded Target Screening: Systematic screening against a wide range of enzymes, receptors, and signaling pathways is crucial. Pyrazole derivatives have shown inhibitory activity against various targets, including kinases like Janus kinase (JAK1) and rearranged during transfection (RET) kinase, as well as carbonic anhydrases and Heat Shock Protein 90 (Hsp90). nih.govtandfonline.comnih.govnih.gov Future screening of this compound could therefore uncover new activities in areas like oncology, immunology, and neurodegenerative diseases. nih.govnih.gov

Phenotypic Screening: In addition to target-based approaches, phenotypic screening in various disease models can reveal unexpected therapeutic applications without prior knowledge of the molecular target. This approach can identify compounds that modulate complex cellular pathways and could open up entirely new research avenues for this pyrazole derivative.

Mechanism of Action Studies: For any new biological activity identified, detailed mechanistic studies are paramount. This involves identifying the specific molecular target, understanding the binding interactions, and elucidating the downstream effects on cellular pathways. Such studies are essential for validating the compound's therapeutic potential and guiding further optimization.

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry has become an indispensable tool for accelerating drug discovery and providing deep molecular insights. eurasianjournals.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its interactions with potential biological targets over time. nih.govacs.orgresearchgate.net This can reveal the stability of binding poses, identify key intermolecular interactions, and explore conformational changes that are critical for biological activity. nih.govtandfonline.comacs.org For instance, simulations have been used to understand the binding of pyrazole inhibitors to targets like Hsp90 and B-Raf kinase. tandfonline.comacs.org

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of interactions within an enzyme's active site, QM/MM methods can be employed. These hybrid calculations treat the ligand and key active site residues with quantum mechanics for greater accuracy, while the rest of the protein is handled by more computationally efficient molecular mechanics. This can provide precise insights into binding energies and reaction mechanisms. acs.org

Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning algorithms, can predict the biological activity of new compounds based on their chemical structures. jmpas.comresearchgate.netcivilica.com By training models on existing data for pyrazole derivatives, researchers can identify key molecular descriptors that correlate with a desired activity. jmpas.comcivilica.comresearchgate.net This allows for the virtual screening and rational design of novel, more potent analogs of this compound. nih.govresearchgate.net

Integration into Multidisciplinary Applications

The utility of this compound is not necessarily limited to medicine. Its chemical properties make it a candidate for applications in other scientific fields.

Materials Science: Pyrazole-based ligands are known to coordinate with metal ions to form metal-organic frameworks (MOFs). acs.orgrsc.orgnih.gov These crystalline materials have potential applications in gas storage, separation, and catalysis. researchgate.netdigitellinc.com Future research could explore the use of this compound as a building block for novel MOFs with unique structural and functional properties. acs.orgnih.govresearchgate.net

Agrochemicals: The pyrazole scaffold is a common feature in many commercial herbicides, fungicides, and insecticides. researchgate.netclockss.orgnih.govnih.gov For example, some pyrazole derivatives act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. acs.org Screening this compound and its derivatives for agrochemical activity could lead to the development of new crop protection agents. acs.orgnumberanalytics.com

Chemical Probes and Biosensors: Functionalized pyrazole derivatives have been developed as fluorescent probes for detecting metal ions like Zn²⁺, Cd²⁺, Cu²⁺, and Fe³⁺. rsc.orgnih.govnih.govacs.org These sensors can be used for bioimaging and tracking important biological processes in living cells. nih.govnih.govacs.org Modifying the this compound structure could lead to new probes with tailored selectivity and photophysical properties for various analytical and diagnostic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzyl 5-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for higher yield?

- Methodology :

- Step 1 : Start with the condensation of hydrazine derivatives with β-keto esters or diketones. For example, ethyl acetoacetate can react with hydrazine hydrate to form the pyrazole core .

- Step 2 : Introduce the benzyl group via nucleophilic substitution or coupling reactions. Use benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Optimization : Control temperature (60–80°C) and reaction time (6–12 hours). Monitor purity via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Techniques :

- ¹H/¹³C NMR : Look for signals corresponding to the benzyl group (δ ~5.3 ppm for CH₂, aromatic protons at δ ~7.3–7.5 ppm) and pyrazole protons (δ ~6.5–7.0 ppm for NH and aromatic protons) .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and pyrazole ring vibrations at ~1580 cm⁻¹ .

- X-ray Diffraction (XRD) : For crystalline derivatives, analyze bond lengths and angles to validate tautomeric forms (e.g., 1H vs. 2H pyrazole) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Protocols :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse eyes with water for ≥15 minutes .

- Prevent environmental contamination by avoiding drain disposal. Use inert absorbents (e.g., vermiculite) for spills .

- Store in airtight containers at room temperature, away from ignition sources .

Advanced Research Questions

Q. How can SHELX software be utilized to refine the crystal structure of this compound, and what challenges might arise during data interpretation?

- Procedure :

- Data Collection : Use high-resolution XRD data (e.g., Cu-Kα radiation, λ = 1.5418 Å) to resolve tautomeric ambiguities .

- Refinement (SHELXL) : Apply restraints for disordered groups (e.g., benzyl substituents) and validate using R-factors (<5% for high-quality data). Address hydrogen bonding networks to confirm tautomer stability .

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR/XRD) for this compound?

- Approach :

- Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data. Adjust solvent models (e.g., DMSO in DFT calculations) to match observed shifts .

- Tautomer Analysis : Use XRD to confirm the dominant tautomer (1H vs. 2H), which may differ from gas-phase DFT predictions due to crystal packing effects .

Q. What methodological considerations are critical when evaluating the biological activity of this compound derivatives in pharmacological studies?

- Experimental Design :

- Cytotoxicity Assays : Use cell lines (e.g., P815 mastocytoma) with cisplatin as a positive control. Measure IC₅₀ values via MTT assays and validate with dose-response curves .

- Mechanistic Studies : Assess antioxidant enzyme activity (e.g., SOD and CAT) to link bioactivity to oxidative stress pathways. Include controls for normal cells (e.g., PBMCs) to evaluate selectivity .

Q. What strategies are recommended for analyzing the stability of this compound under various storage conditions, and how can degradation products be identified?

- Stability Protocols :

- Accelerated Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for purity loss .

- Degradation Product Identification : Use LC-MS/MS to detect byproducts (e.g., hydrolyzed carboxylic acid derivatives). Compare fragmentation patterns with reference standards .

Interdisciplinary Applications

Q. How can this compound be applied in materials science, such as corrosion inhibition?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.